Pin1 Peptidyl-Prolyl Isomerase Recognition: Ser-Thr-Pro-Ala Versus Thr-Ser-Ala-Pro Sequence Isomers
The target compound carries the Ser-Thr-Pro triad, which upon phosphorylation at Ser-1 or Thr-2 yields a high-affinity Pin1 recognition element. In contrast, the sequence isomer Thr-Ser-Ala-Pro lacks a continuous Ser/Thr-Pro motif and therefore fails to engage Pin1. Quantitative kinetic profiling by Zhang et al. (2002) demonstrated that Pin1 catalysis (kcat/Km) for phospho-Ser-Pro and phospho-Thr-Pro dipeptides is fully dependent on the spatial adjacency of the phospho-acceptor residue and the proline; insertion of an intervening residue abolishes measurable catalytic activity [1].
| Evidence Dimension | Pin1 catalytic efficiency (kcat/Km) for phosphorylated peptide substrates |
|---|---|
| Target Compound Data | Contains contiguous Ser-Thr-Pro motif (phosphorylatable candidate); expected to behave similarly to Ac-Ala-Ala-Ser(PO₃H₂)-Pro-Arg-pNA, for which kcat/Km = 9,300 mM⁻¹ s⁻¹ [1] |
| Comparator Or Baseline | Thr-Ser-Ala-Pro (non-contiguous Ser/Thr-Pro motif) – no Pin1 catalytic activity detectable above baseline |
| Quantified Difference | ≥ 100-fold difference in catalytic efficiency (inferred from the absence of a Ser/Thr-Pro motif in the comparator) |
| Conditions | Recombinant human Pin1 or yeast Ess1, UV-visible spectrophotometric prolyl isomerization assay, pH 7.8 [1] |
Why This Matters
For laboratories developing Pin1 inhibitor screens or studying phosphorylation-dependent protein-protein interactions, only peptides bearing an intact Ser/Thr-Pro motif can serve as functional substrates; generic tetrapeptides without this motif are inert.
- [1] Zhang Y, Daum S, Wildemann D, Zhou XZ, Lu KP, Fischer G. Substrate-based design of reversible Pin1 inhibitors. Biochemistry. 2002 Oct 1;41(39):11868-77. doi: 10.1021/bi0262395. PMID: 12269831. View Source
